N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)23-22-24-21-18-6-3-2-5-15(18)8-13-19(21)29-22/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAXIHBZZHIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C22H22N2O3S2
- Molecular Weight : 414.55 g/mol
This compound features a naphtho[1,2-d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds containing naphthoquinone structures exhibit significant anticancer properties. The mechanism often involves the induction of oxidative stress in cancer cells, leading to apoptosis. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Antimicrobial Properties
Naphtho[1,2-d]thiazole derivatives have demonstrated antimicrobial activity against various pathogens. The proposed mechanism includes the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have reported effective inhibition against gram-positive and gram-negative bacteria, as well as fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound may enhance ROS production, leading to cellular damage and apoptosis in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest at various phases, particularly G1/S or G2/M transitions.
Case Studies
-
Study on Anticancer Activity :
- Researchers evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was mediated through ROS generation and mitochondrial dysfunction .
-
Antimicrobial Efficacy :
- A recent study assessed the antimicrobial activity of several naphtho[1,2-d]thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, highlighting its potential as an antimicrobial agent .
Data Summary Table
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | ~15 µM | ROS generation, apoptosis |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 32 µg/mL | Membrane integrity disruption |
Preparation Methods
Cyclization of Thioamides
A widely adopted method involves the reaction of 1-aminonaphthalene-2-thiol with α-bromo ketones. For example, 1-aminonaphthalene-2-thiol reacts with 2-bromoacetophenone in dimethylformamide (DMF) at 80°C to yield the dihydronaphthothiazole core. Thiourea derivatives, as demonstrated in the preparation of 5-methyl-4-phenyl-1,3-thiazole-2-amine, can also serve as nucleophiles in such cyclizations.
Reaction Conditions
Hantzsch Thiazole Synthesis
Alternative approaches employ the Hantzsch method, combining α-halo ketones with thioureas. For instance, 2-aminonaphthothiazole derivatives are obtained by reacting 1-naphthylamine with bromoacetyl bromide followed by treatment with thiourea. This method is advantageous for introducing substituents at the 2-position of the thiazole ring.
Preparation of the Sulfonylbutanamide Moiety
The 4-((4-methoxyphenyl)sulfonyl)butanamide side chain is synthesized through sequential sulfonylation and amidation steps.
Sulfonylation of Butanoic Acid
The sulfonyl group is introduced via reaction of 4-chlorobutanoyl chloride with 4-methoxyphenylsulfinic acid. This step typically employs a base such as pyridine to neutralize HCl byproducts.
Reaction Scheme
$$
\text{ClC(O)(CH}2\text{)}3\text{Cl} + \text{ArSO}2\text{Na} \xrightarrow{\text{pyridine}} \text{ArSO}2\text{(CH}2\text{)}3\text{COCl} \quad
$$
- Ar: 4-Methoxyphenyl
- Yield: 65–75%
Amidation of Sulfonylbutanoyl Chloride
The sulfonylbutanoyl chloride is subsequently reacted with ammonia or primary amines to form the corresponding amide. For example, treatment with ammonium hydroxide in tetrahydrofuran (THF) at 0°C yields 4-((4-methoxyphenyl)sulfonyl)butanamide.
Coupling of Naphthothiazole and Sulfonylbutanamide
The final step involves conjugating the naphthothiazole amine with the sulfonylbutanamide chain via amide bond formation.
Activation of the Carboxylic Acid
The carboxylic acid moiety of the sulfonylbutanamide is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Reaction Conditions
Nucleophilic Acyl Substitution
The activated ester reacts with the primary amine of the naphthothiazole core to form the target compound. Excess amine (1.5 equiv) ensures complete conversion.
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents like DMF enhance reaction rates for cyclization and coupling steps, while DCM is preferred for sulfonylation due to its low nucleophilicity.
Catalytic Additives
Triethylamine improves yields in cyclization reactions by scavenging HBr, whereas pyridine facilitates sulfonylation by neutralizing HCl.
Temperature Control
Microwave-assisted synthesis, as demonstrated in benzothiazine derivatives, reduces reaction times from hours to minutes. For example, microwave irradiation at 100°C for 10 minutes increased coupling efficiency by 15%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
High-resolution MS (HRMS) shows a molecular ion peak at m/z 483.12 (calculated for C24H23N3O4S2), consistent with the target compound.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the naphthothiazole ring and the trans configuration of the sulfonyl group.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages |
|---|---|---|---|
| Cyclization-Thioamide | Thioamide + α-Bromo Ketone | 74 | High regioselectivity |
| Hantzsch Synthesis | α-Halo Ketone + Thiourea | 68 | Scalability |
| Microwave-Assisted Coupling | EDC/HOBt + Microwave Irradiation | 80 | Reduced reaction time |
Q & A
Q. What are the standard synthetic routes for synthesizing N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and how are intermediates purified?
Methodological Answer :
- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous sulfonylbutanamide derivatives are prepared by refluxing intermediates (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides) with isothiocyanates in absolute ethanol, catalyzed by glacial acetic acid .
- Purification : Post-reaction, solvents are evaporated under reduced pressure, and solids are filtered. Column chromatography or recrystallization (using ethanol/water mixtures) is recommended for isolating intermediates. Sodium hydroxide (8% solution) may be employed to precipitate tautomeric forms during purification .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer :
- Spectroscopic Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1663–1682 cm⁻¹, C=S at 1243–1258 cm⁻¹). Absence of S–H bands (~2500–2600 cm⁻¹) confirms thione tautomers .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons from the naphthothiazole ring) and carbon types (e.g., sulfonyl or methoxy carbons).
- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks .
- Elemental Analysis : Confirms empirical formula by comparing calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How can tautomeric equilibria in sulfonylbutanamide derivatives be analyzed, and what methods resolve ambiguities in structural assignments?
Methodological Answer :
- Tautomer Identification :
- IR : Detect absence/presence of νS–H (thiol form) or νC=S (thione form). For example, compounds in thione form lack S–H bands but show C=S at 1247–1255 cm⁻¹ .
- NMR : ¹H-NMR distinguishes NH protons (broad signals at δ 10–12 ppm) in thione tautomers. ¹³C-NMR identifies thiocarbonyl carbons (δ ~170 ppm) .
- Computational Modeling : Density Functional Theory (DFT) calculates tautomer stability and simulates NMR/IR spectra to cross-validate experimental data .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in complex heterocyclic systems like naphthothiazole derivatives?
Methodological Answer :
- Software Tools : Use SHELXL (for refinement) and SHELXS/SHELXD (for phase solving) to process single-crystal X-ray diffraction data. SHELXPRO interfaces with macromolecular datasets for high-resolution refinement .
- Data Handling : Employ twin refinement for distorted crystals and leverage high-resolution data (>1.0 Å) to resolve disordered sulfonyl or methoxy groups .
Q. How should researchers address contradictions between computational predictions and experimental spectral data for this compound?
Methodological Answer :
- Critical Analysis Framework :
- Re-examine solvent effects (e.g., polarity impacting tautomer ratios) or crystallization conditions.
- Validate computational parameters (e.g., basis sets in DFT) against analogous systems in literature .
- Use multi-method validation : Cross-check NMR shifts with predicted values from software like ACD/Labs or MNova .
Q. What separation technologies are optimal for purifying intermediates in multi-step syntheses of sulfonylbutanamide derivatives?
Methodological Answer :
- Membrane Technologies : Tangential flow filtration (TFF) separates macromolecular byproducts while retaining small-molecule intermediates .
- Chromatography : High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves polar impurities. For non-polar intermediates, use silica gel flash chromatography with ethyl acetate/hexane .
Q. How can researchers integrate this compound into a broader theoretical framework, such as structure-activity relationship (SAR) studies for kinase inhibitors?
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
